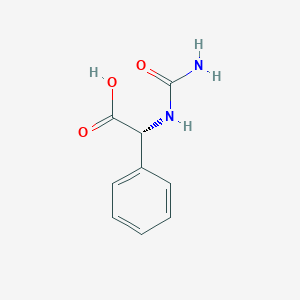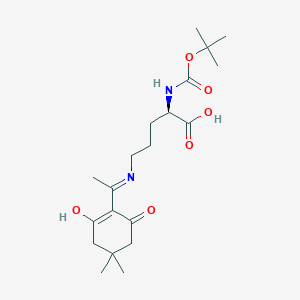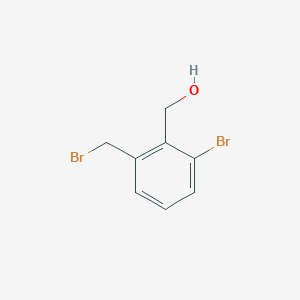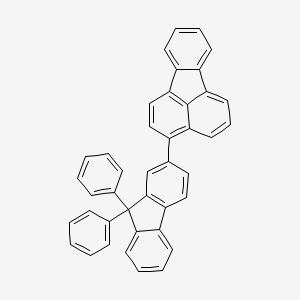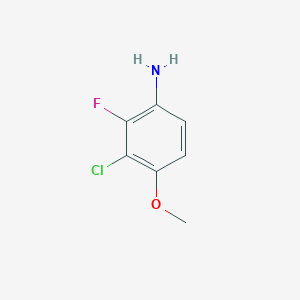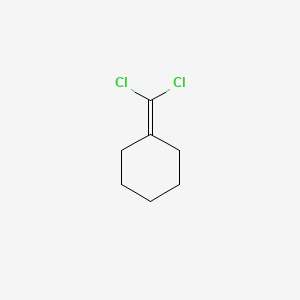
Cyclohexane, (dichloromethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dichloromethylene)cyclohexane is an organic compound with the molecular formula C7H10Cl2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by chlorine atoms on a methylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (dichloromethylene)cyclohexane typically involves the chlorination of cyclohexane. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas under ultraviolet light or heat to produce (dichloromethylene)cyclohexane. The reaction conditions include:
Temperature: Elevated temperatures or UV light to initiate the reaction.
Reagents: Cyclohexane and chlorine gas.
Industrial Production Methods
In an industrial setting, the production of (dichloromethylene)cyclohexane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product.
化学反応の分析
Types of Reactions
(Dichloromethylene)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxide groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize (dichloromethylene)cyclohexane.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Oxidation: Products include cyclohexanone or cyclohexanol, depending on the extent of oxidation.
科学的研究の応用
(Dichloromethylene)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which (dichloromethylene)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Dichloromethane: A simpler compound with the formula CH2Cl2, used primarily as a solvent.
Cyclohexane: The parent compound of (dichloromethylene)cyclohexane, lacking the chlorine substituents.
Uniqueness
(Dichloromethylene)cyclohexane is unique due to the presence of two chlorine atoms on a methylene group, which imparts distinct chemical properties compared to its parent compound, cyclohexane, and other similar compounds like dichloromethane. These properties include increased reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
1122-55-0 |
|---|---|
分子式 |
C7H10Cl2 |
分子量 |
165.06 g/mol |
IUPAC名 |
dichloromethylidenecyclohexane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 |
InChIキー |
BMIIITKVMXQIGU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(Cl)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
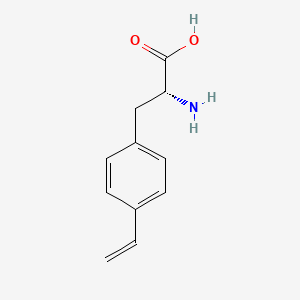

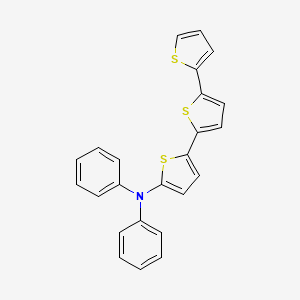
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
